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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the genetic manipulation of

Streptococcus mutans to enhance the yield of Mutacin 1140, a potent lantibiotic with

significant therapeutic potential. The following sections outline the biosynthetic pathway of

Mutacin 1140, protocols for genetic modification of the producer strain, and quantitative data

on the impact of these modifications.

Introduction to Mutacin 1140
Mutacin 1140 is a ribosomally synthesized and post-translationally modified peptide (RiPP)

produced by Streptococcus mutans. As a type A(I) lantibiotic, it exhibits broad-spectrum activity

against many Gram-positive bacteria, including clinically relevant pathogens. Its mechanism of

action involves binding to lipid II, a crucial precursor in bacterial cell wall synthesis.[1] The

genetic blueprint for Mutacin 1140 production is encoded within the lan operon, which contains

the structural gene for the prepropeptide (lanA) and genes responsible for its modification,

transport, and immunity.

The Mutacin 1140 Biosynthetic Pathway
The biosynthesis of active Mutacin 1140 is a multi-step process orchestrated by the products

of the lan gene cluster. Understanding this pathway is critical for designing effective genetic
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strategies to enhance production.

The key genes and their functions are:

lanA: Encodes the prepropeptide, which consists of an N-terminal leader peptide and a C-

terminal core peptide that undergoes extensive post-translational modifications.

lanB: Encodes a dehydratase responsible for the dehydration of serine and threonine

residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb),

respectively.[2]

lanC: Encodes a cyclase that catalyzes the formation of thioether cross-links (lanthionine

and methyllanthionine rings) between the dehydrated residues and cysteine residues.[2]

lanD: Encodes a flavoprotein responsible for the oxidative decarboxylation of the C-terminal

cysteine, forming an S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) residue.[2]

lanT: Encodes an ABC transporter responsible for the export of the modified prepropeptide

out of the cell.[3] A deletion of lanT results in the absence of Mutacin 1140 in the culture

supernatant.[4]

lanP: Encodes a protease that cleaves the leader peptide from the modified core peptide,

releasing the mature, active Mutacin 1140.[3]
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Fig. 1: Biosynthetic pathway of Mutacin 1140.

Quantitative Data on Mutacin 1140 Yield in
Genetically Modified Strains
The following table summarizes the reported yields of Mutacin 1140 in various S. mutans

strains, including wild-type, spontaneous mutants, and genetically engineered strains.
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Strain
Genotype/Mod
ification

Culture
Conditions

Mutacin 1140
Yield

Reference

JH1000 Wild-type

Todd-Hewitt

broth with 0.5%

agarose

Baseline [5]

JH1140

Spontaneous

mutant of

JH1000

Todd-Hewitt

broth with 0.5%

agarose

~3-fold increase

vs. JH1000
[5][6]

DM25

lan gene cluster

disrupted by

Tn917

Todd-Hewitt

broth with 0.5%

agarose

Not detectable [5][7]

ΔlanT
Targeted deletion

of lanT
Not specified

Not detectable in

supernatant
[4]

Optimized

Wild-type in

optimized

minimal media

Modified M9

minimal media
~10 mg/L [1]

Arg13Asp

Site-directed

mutagenesis of

lanA

THY agar

119% increase in

activity zone

area vs. wild-

type

[8]

Experimental Protocols
Protocol for Gene Knockout in S. mutans via Fusion
PCR and Homologous Recombination
This protocol describes a cloning-independent method for targeted gene disruption in S.

mutans.

Materials:

S. mutans JH1140 genomic DNA

High-fidelity DNA polymerase
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Antibiotic resistance cassette (e.g., spectinomycin resistance gene, spcr)

Primers (see below)

Competence Stimulating Peptide (CSP)

Todd-Hewitt Yeast Extract (THYE) broth

Brain Heart Infusion (BHI) agar with appropriate antibiotic

Primer Design:

Four primers are required for the first PCR step to amplify the upstream and downstream

flanking regions of the target gene and the antibiotic resistance cassette. The reverse primer

for the upstream region and the forward primer for the downstream region should have 5' tails

complementary to the ends of the antibiotic resistance cassette.

Procedure:

First PCR:

Perform three separate PCRs to amplify:

1. A ~1 kb upstream flanking region of the target gene.

2. A ~1 kb downstream flanking region of the target gene.

3. The antibiotic resistance cassette.

Fusion PCR (Second PCR):

Combine the three purified PCR products from step 1 in a new PCR tube.

Perform a second PCR using the forward primer for the upstream region and the reverse

primer for the downstream region. This will fuse the three fragments into a single linear

DNA construct.

Transformation of S. mutans:
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Prepare competent S. mutans cells (see Protocol 4.2).

Add the purified fusion PCR product to the competent cells and incubate.

Plate the transformation mixture on BHI agar containing the appropriate antibiotic to select

for transformants in which homologous recombination has occurred.

Verification:

Confirm the gene knockout in antibiotic-resistant colonies by PCR using primers that flank

the target gene region and sequencing.
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Fig. 2: Gene knockout workflow for S. mutans.
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Protocol for Natural Competence Induction in S. mutans
JH1140
Materials:

S. mutans JH1140

Todd-Hewitt Yeast Extract (THYE) broth

Competence Stimulating Peptide (CSP)

Transforming DNA (plasmid or linear construct)

Procedure:

Grow an overnight culture of S. mutans JH1140 in THYE broth at 37°C in a 5% CO2

atmosphere.

The next day, dilute the overnight culture 1:10 in fresh THYE broth.

Incubate for 2 hours at 37°C with 5% CO2.

Add CSP to a final concentration of 1 µM.

Incubate for an additional 30 minutes.

Add the transforming DNA to the culture and incubate for at least 3 hours.

Plate the culture on appropriate selective media to isolate transformants.

Protocol for Overexpression of lan Genes
To overexpress a target lan gene (e.g., lanA), the gene can be cloned into a shuttle vector

under the control of a strong constitutive promoter.

Materials:

S. mutans shuttle vector (e.g., pDL278-derived)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


S. mutans JH1140 genomic DNA

Restriction enzymes and T4 DNA ligase

Competent E. coli for plasmid construction

Competent S. mutans JH1140

Procedure:

Gene Amplification: Amplify the target lan gene from S. mutans JH1140 genomic DNA using

PCR with primers that add appropriate restriction sites.

Vector Preparation: Digest the shuttle vector with the corresponding restriction enzymes.

Ligation: Ligate the amplified lan gene into the digested vector.

Transformation into E. coli: Transform the ligation mixture into competent E. coli for plasmid

propagation and selection.

Plasmid Purification: Purify the recombinant plasmid from an overnight culture of the

transformed E. coli.

Transformation into S. mutans: Transform the purified plasmid into competent S. mutans

JH1140 using the natural competence protocol (4.2).

Selection and Verification: Select for transformants on media containing the appropriate

antibiotic and verify the presence of the plasmid and the insert by PCR.

Quantification of Mutacin 1140 Production
4.4.1. Deferred Antagonism Assay (Qualitative to Semi-Quantitative)

This method provides a relative measure of Mutacin 1140 activity based on the size of the

zone of growth inhibition of a sensitive indicator strain.

Materials:

S. mutans strains to be tested
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Indicator strain (e.g., Micrococcus luteus)

THY agar plates

Soft agar (0.75% agar in THY broth)

Procedure:

Spot 2 µl of an overnight culture of the S. mutans test strain onto a THY agar plate and allow

it to dry.

Incubate the plate for 24 hours at 37°C to allow for Mutacin 1140 production.

Kill the producer colonies by placing the plate in a 65°C oven for 1 hour.[8]

Prepare an overlay of soft agar seeded with the indicator strain.

Pour the soft agar overlay onto the plate with the killed producer colonies.

Incubate overnight at 37°C.

Measure the diameter of the zone of inhibition around the producer colonies. The area of the

inhibition zone can be calculated and compared between different strains.[8]

4.4.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Quantitative)

RP-HPLC allows for the precise quantification of Mutacin 1140 in culture supernatants.

Materials:

Culture supernatant from S. mutans

RP-HPLC system with a C18 column

Acetonitrile and trifluoroacetic acid (TFA) for mobile phases

Purified Mutacin 1140 standard

Procedure:
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Grow S. mutans in an appropriate medium (e.g., optimized minimal medium).[1]

Centrifuge the culture to pellet the cells and collect the supernatant.

Filter-sterilize the supernatant.

Inject a known volume of the supernatant onto the C18 column.

Elute with a gradient of acetonitrile in water with 0.1% TFA.

Monitor the absorbance at 220 nm.

Compare the peak area of Mutacin 1140 in the sample to a standard curve generated with

known concentrations of purified Mutacin 1140 to determine the concentration in the

sample.

Conclusion
The genetic manipulation of Streptococcus mutans offers a promising avenue for enhancing

the production of the therapeutically valuable lantibiotic, Mutacin 1140. By understanding the

biosynthetic pathway and employing the detailed protocols provided, researchers can

systematically modify the lan operon to develop high-yield production strains. The strategies

outlined, from gene knockouts and overexpression to media optimization, provide a

comprehensive toolkit for the rational engineering of S. mutans for drug development

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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